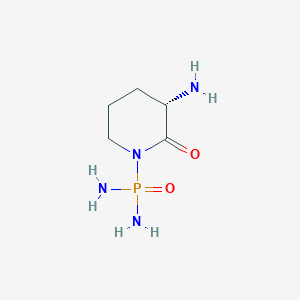
(3S)-3-amino-1-diaminophosphinyl-2-piperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-1-diaminophosphinyl-2-piperidone is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidone ring with an amino group and a diaminophosphinyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-1-diaminophosphinyl-2-piperidone typically involves the reaction of piperidone derivatives with phosphinylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction. The process may also involve steps like purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-1-diaminophosphinyl-2-piperidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and diaminophosphinyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced amines or phosphines.
Substitution: Formation of substituted piperidone derivatives.
Scientific Research Applications
(3S)-3-amino-1-diaminophosphinyl-2-piperidone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (3S)-3-amino-1-diaminophosphinyl-2-piperidone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium: A compound with a similar piperidone structure but different substituents.
(2S,3S)-2-chloro-3-hydroxy ester compound: Another piperidone derivative with distinct functional groups.
Uniqueness
(3S)-3-amino-1-diaminophosphinyl-2-piperidone is unique due to its specific combination of amino and diaminophosphinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
606943-35-5 |
|---|---|
Molecular Formula |
C5H13N4O2P |
Molecular Weight |
192.16 g/mol |
IUPAC Name |
(3S)-3-amino-1-diaminophosphorylpiperidin-2-one |
InChI |
InChI=1S/C5H13N4O2P/c6-4-2-1-3-9(5(4)10)12(7,8)11/h4H,1-3,6H2,(H4,7,8,11)/t4-/m0/s1 |
InChI Key |
HTOKFAOKELZRAE-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@@H](C(=O)N(C1)P(=O)(N)N)N |
Canonical SMILES |
C1CC(C(=O)N(C1)P(=O)(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


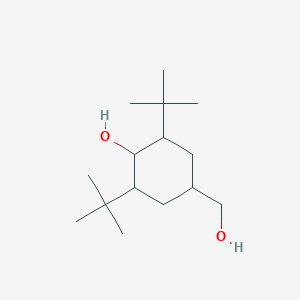
![1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene](/img/structure/B12590155.png)
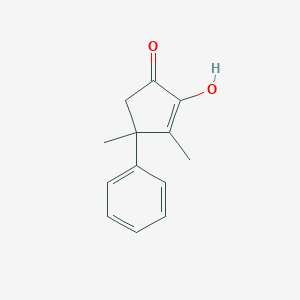

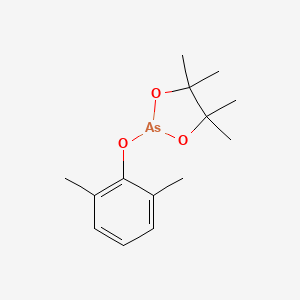
![2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene](/img/structure/B12590167.png)

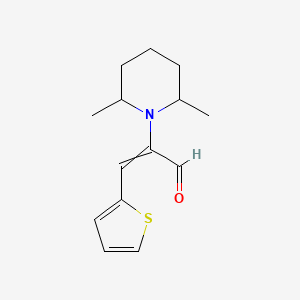

![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid](/img/structure/B12590205.png)
![3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol](/img/structure/B12590213.png)
![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)
